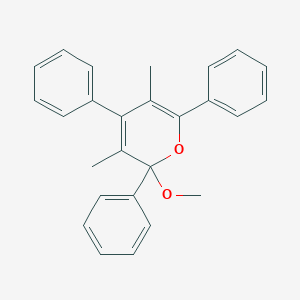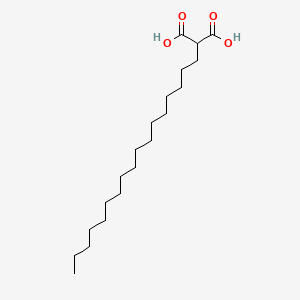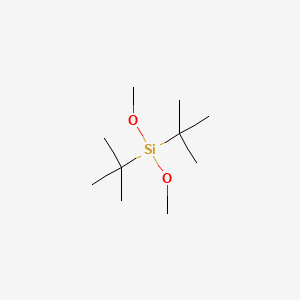
Diheptyl (2R,3R)-2,3-dihydroxybutanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diheptyl (2R,3R)-2,3-dihydroxybutanedioate is a chemical compound with significant interest in various scientific fields This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diheptyl (2R,3R)-2,3-dihydroxybutanedioate typically involves the esterification of (2R,3R)-2,3-dihydroxybutanedioic acid with heptyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further streamline the production process, ensuring consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Diheptyl (2R,3R)-2,3-dihydroxybutanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: The major products are diketones or aldehydes.
Reduction: The major products are diols.
Substitution: The major products are substituted esters or amides.
Aplicaciones Científicas De Investigación
Diheptyl (2R,3R)-2,3-dihydroxybutanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility and biodegradability.
Industry: It is used in the production of biodegradable polymers and as a plasticizer in various materials.
Mecanismo De Acción
The mechanism by which Diheptyl (2R,3R)-2,3-dihydroxybutanedioate exerts its effects involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Diheptyl (2S,3S)-2,3-dihydroxybutanedioate: An enantiomer with similar chemical properties but different biological activity.
Diheptyl (2R,3R)-2,3-dihydroxyglutarate: A similar compound with an additional carbon in the backbone.
Diheptyl (2R,3R)-2,3-dihydroxyadipate: A similar compound with two additional carbons in the backbone.
Uniqueness
Diheptyl (2R,3R)-2,3-dihydroxybutanedioate is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its isomers and analogs. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.
Propiedades
| 82052-63-9 | |
Fórmula molecular |
C18H34O6 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
diheptyl (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C18H34O6/c1-3-5-7-9-11-13-23-17(21)15(19)16(20)18(22)24-14-12-10-8-6-4-2/h15-16,19-20H,3-14H2,1-2H3/t15-,16-/m1/s1 |
Clave InChI |
DZDZAKZCTAERNH-HZPDHXFCSA-N |
SMILES isomérico |
CCCCCCCOC(=O)[C@@H]([C@H](C(=O)OCCCCCCC)O)O |
SMILES canónico |
CCCCCCCOC(=O)C(C(C(=O)OCCCCCCC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane](/img/structure/B14422119.png)
![4-[(3,4,5-Trimethoxyphenyl)methoxy]piperidine](/img/structure/B14422138.png)
![2-(2-Azaspiro[5.5]undec-8-en-2-yl)ethan-1-ol](/img/structure/B14422151.png)



